4H-1-Benzopyran-4-one, 2-[3-(bromomethyl)phenyl]-
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Overview
Description
2-(3-(bromomethyl)phenyl)-4H-chromen-4-one is a chemical compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a chromen-4-one moiety. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(bromomethyl)phenyl)-4H-chromen-4-one typically involves a multi-step process. One common method starts with the bromination of a suitable precursor, such as 3-methylphenyl, using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator. This step introduces the bromomethyl group onto the phenyl ring.
Next, the bromomethylated intermediate undergoes a cyclization reaction with a suitable coumarin derivative under acidic or basic conditions to form the chromen-4-one structure. The reaction conditions, such as temperature and solvent, can vary depending on the specific reagents used.
Industrial Production Methods
In an industrial setting, the production of 2-(3-(bromomethyl)phenyl)-4H-chromen-4-one may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-(3-(bromomethyl)phenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Oxidation and Reduction: The chromen-4-one moiety can undergo oxidation or reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while electrophilic aromatic substitution with nitric acid can produce a nitro derivative.
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, it can be used to prepare a wide range of derivatives with potential biological activities.
Biology: The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and inflammatory diseases.
Medicine: Due to its structural similarity to other bioactive chromen-4-one derivatives, it has been explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-(bromomethyl)phenyl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophilic center, facilitating covalent binding to nucleophilic residues in the active site of enzymes. This can lead to the inhibition of enzyme activity and subsequent modulation of biological pathways.
The chromen-4-one moiety can also interact with various cellular targets, such as DNA, proteins, and lipids, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can influence cellular processes, such as signal transduction, gene expression, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(3-(chloromethyl)phenyl)-4H-chromen-4-one: Similar structure with a chloromethyl group instead of a bromomethyl group.
2-(3-(methyl)phenyl)-4H-chromen-4-one: Lacks the halogen substituent, affecting its reactivity and biological activity.
2-(3-(hydroxymethyl)phenyl)-4H-chromen-4-one: Contains a hydroxymethyl group, which can participate in hydrogen bonding and alter the compound’s solubility and reactivity.
Uniqueness
2-(3-(bromomethyl)phenyl)-4H-chromen-4-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and biological activity compared to its analogs. The bromomethyl group can undergo specific chemical transformations, such as nucleophilic substitution, that are not possible with other substituents. Additionally, the compound’s ability to interact with various molecular targets makes it a valuable scaffold for drug discovery and development.
Properties
CAS No. |
228088-37-7 |
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Molecular Formula |
C16H11BrO2 |
Molecular Weight |
315.16 g/mol |
IUPAC Name |
2-[3-(bromomethyl)phenyl]chromen-4-one |
InChI |
InChI=1S/C16H11BrO2/c17-10-11-4-3-5-12(8-11)16-9-14(18)13-6-1-2-7-15(13)19-16/h1-9H,10H2 |
InChI Key |
IAQKFVZNNSKEGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CC(=C3)CBr |
Origin of Product |
United States |
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